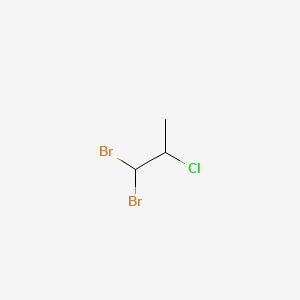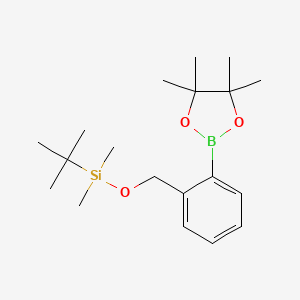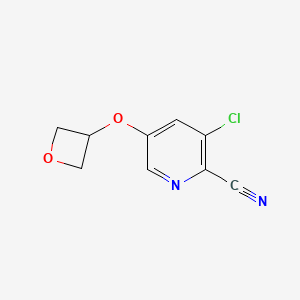![molecular formula C9H6ClIN2O B13934691 3-Chloromethyl-5-(3-iodo-phenyl)-[1,2,4]oxadiazole CAS No. 657423-55-7](/img/structure/B13934691.png)
3-Chloromethyl-5-(3-iodo-phenyl)-[1,2,4]oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloromethyl-5-(3-iodo-phenyl)-[1,2,4]oxadiazole is a heterocyclic compound that contains an oxadiazole ring. This compound is part of the 1,2,4-oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science . The presence of both chlorine and iodine atoms in its structure makes it a unique compound with potential for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloromethyl-5-(3-iodo-phenyl)-[1,2,4]oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-iodobenzohydrazide with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazide, which cyclizes to form the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloromethyl-5-(3-iodo-phenyl)-[1,2,4]oxadiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides or nitriles, while oxidation and reduction reactions can produce various oxidized or reduced derivatives .
Wissenschaftliche Forschungsanwendungen
3-Chloromethyl-5-(3-iodo-phenyl)-[1,2,4]oxadiazole has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent.
Agriculture: The compound and its derivatives have been evaluated for their pesticidal and herbicidal properties.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs), polymers, and other advanced materials due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of 3-Chloromethyl-5-(3-iodo-phenyl)-[1,2,4]oxadiazole varies depending on its application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis or cancer cell proliferation . The exact molecular pathways involved can vary and are often the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Chloromethyl)-5-(3-trifluoromethyl)phenyl-1,2,4-oxadiazole: This compound has a trifluoromethyl group instead of an iodine atom, which can influence its reactivity and biological activity.
3-(Chloromethyl)-5-(4-trifluoromethyl)phenyl-1,2,4-oxadiazole: Similar to the previous compound but with the trifluoromethyl group in a different position on the phenyl ring.
5-(Chloromethyl)-3-(2-trifluoromethyl)phenyl-1,2,4-oxadiazole: Another variant with the trifluoromethyl group in a different position.
Uniqueness
The presence of both chlorine and iodine atoms in 3-Chloromethyl-5-(3-iodo-phenyl)-[1,2,4]oxadiazole makes it unique compared to its analogs. The iodine atom can participate in specific interactions and reactions that are not possible with other substituents, potentially leading to unique biological activities and applications .
Eigenschaften
CAS-Nummer |
657423-55-7 |
|---|---|
Molekularformel |
C9H6ClIN2O |
Molekulargewicht |
320.51 g/mol |
IUPAC-Name |
3-(chloromethyl)-5-(3-iodophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H6ClIN2O/c10-5-8-12-9(14-13-8)6-2-1-3-7(11)4-6/h1-4H,5H2 |
InChI-Schlüssel |
XQUARYVCTXYWLA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)I)C2=NC(=NO2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


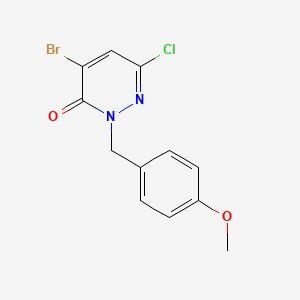
![Decanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester](/img/structure/B13934612.png)
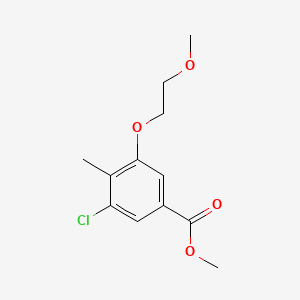

![tert-Butyl 5,5-dimethyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13934636.png)
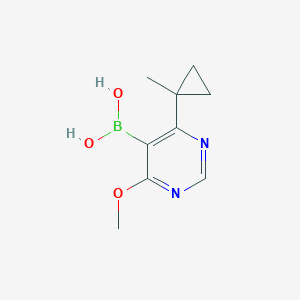
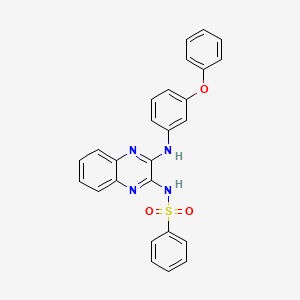
![2-[2-(2-Oxopropyl)phenyl]acetic acid](/img/structure/B13934661.png)
![2-({[(3-Butoxyphenyl)carbonyl]carbamothioyl}amino)-3,5-dichlorobenzoic acid](/img/structure/B13934675.png)
![3-Methylimidazo[1,2-A]pyridin-7-OL](/img/structure/B13934677.png)
![3-fluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B13934681.png)
